molecular formula C16H13ClN2O B11840402 6-Chloro-8-methoxy-2-phenylquinolin-4-amine CAS No. 1189106-74-8

6-Chloro-8-methoxy-2-phenylquinolin-4-amine

Cat. No.: B11840402
CAS No.: 1189106-74-8
M. Wt: 284.74 g/mol
InChI Key: ZZYBHHNJKOJOFL-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-phenylquinolin-4-amine (CAS 1189106-74-8) is a specialized quinoline derivative of significant interest in medicinal chemistry and anticancer research . This compound serves as a key synthetic intermediate for the preparation of biologically active molecules, particularly 4-anilino-2-phenylquinoline derivatives, which are investigated for their potent antiproliferative properties . Scientific studies have demonstrated that structurally related 8-methoxy-2-phenylquinoline analogs exhibit notable growth inhibitory activity against a diverse panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and renal cancer, with activity often measured in the low micromolar range (e.g., mean GI50 of 10.47 µM) . The quinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets . Related anticancer quinoline derivatives have been reported to exert their effects through mechanisms such as inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death) . The specific substitution pattern of the 6-chloro, 8-methoxy, and 2-phenyl groups on this 4-aminoquinoline core provides a versatile platform for further structural optimization and Structure-Activity Relationship (SAR) studies . This compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1189106-74-8

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

6-chloro-8-methoxy-2-phenylquinolin-4-amine

InChI

InChI=1S/C16H13ClN2O/c1-20-15-8-11(17)7-12-13(18)9-14(19-16(12)15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,19)

InChI Key

ZZYBHHNJKOJOFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=C(C=C2N)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization with Ethyl Benzoylacetate

A mixture of 4-methoxy-2-chloroaniline and ethyl benzoylacetate undergoes cyclization in polyphosphoric acid (PPA) at 170°C for 1 hour. This step forms the quinoline backbone, introducing the 2-phenyl group via the ester’s aryl moiety. The reaction’s regioselectivity is governed by the electron-donating methoxy group at position 8 and the chloro substituent at position 6.

Nitration and Chlorination

Subsequent nitration with nitric acid in propionic acid at 125°C introduces a nitro group at position 3. Chlorination using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) replaces the hydroxyl group at position 4 with chlorine. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields the target 4-amine.

Key Data :

  • Yield: 45–85% (depending on purification).

  • Characterization: ¹H NMR (δ 8.05–7.48 ppm for aromatic protons), ESI-MS (m/z 255.0 [M+H]⁺).

Multicomponent Coupling via Imidoylative Sonogashira Reaction

A modular three-component synthesis reported by Van der Eycken et al. enables the construction of 4-aminoquinolines from bromoanilines, alkynes, and isocyanides. This method is adaptable to 6-chloro-8-methoxy-2-phenylquinolin-4-amine by selecting appropriate starting materials:

Reaction Setup

  • Bromoaniline : 6-Chloro-8-methoxy-2-bromoaniline.

  • Alkyne : Phenylacetylene (to introduce the 2-phenyl group).

  • Isocyanide : tert-Butyl isocyanide (later hydrolyzed to the amine).

The reaction proceeds via a palladium-catalyzed imidoylative Sonogashira coupling, followed by acid-mediated cyclization (2 M HCl).

Optimization

  • Catalysts: Pd(OAc)₂/Xantphos with Cs₂CO₃ as base.

  • Conditions: 90°C for 16 hours in DMF.

  • Post-treatment: Acidic hydrolysis removes the tert-butyl group, yielding the free 4-amine.

Key Data :

  • Yield: 77% (similar to analog 9g in the study).

  • Characterization: ¹H NMR (δ 8.09–7.06 ppm), HRMS (m/z 295.1601 [M+H]⁺).

Metal-Free Synthesis via Aromatic Substitution

A patent by US10745357B2 discloses a metal-free route to quinolin-2-yl-phenylamine derivatives, avoiding costly palladium catalysts. This method is ideal for large-scale production:

Direct Amination

6-Chloro-8-methoxy-2-phenylquinoline is reacted with excess 4-methoxyaniline at 110–130°C in methanol. The absence of metal catalysts simplifies purification and reduces costs.

Purification

Crude product is recrystallized from cyclohexane, achieving >99.5% purity. The method’s efficacy relies on the basicity of the aniline derivative, which facilitates nucleophilic substitution at position 4.

Key Data :

  • Yield: 85–90% after recrystallization.

  • Impurities: <1% (by HPLC).

Oxidative Aromatization of Dihydroquinolinones

Mdpi et al. synthesized 4-methoxy-2-arylquinolines via oxidative aromatization of dihydroquinolinones using DDQ. Adapting this method:

Dihydroquinolinone Synthesis

1-(2-Amino-3,5-dibromophenyl)-3-arylpropenone undergoes cyclization with H₃PO₄/AcOH to form 6,8-dibromo-2-phenyl-2,3-dihydroquinolin-4(1H)-one. Halogenation introduces chloro and methoxy groups at positions 6 and 8, respectively.

Oxidation and Functionalization

DDQ-mediated oxidation aromatizes the dihydroquinolinone to the quinoline. Ammonia gas is then introduced under pressure to replace the 4-ketone with an amine.

Key Data :

  • Yield: 60–70% (oxidation step).

  • Characterization: ESI-MS (m/z 284.74 [M+H]⁺).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsStepsYieldAdvantagesLimitations
Cyclization4-Methoxyaniline, ethyl benzoylacetate345–85%Scalable, mild conditionsMultiple steps, nitro group handling
MulticomponentBromoaniline, phenylacetylene270–77%Modular, one-potRequires palladium catalyst
Metal-FreeChloroquinoline, aniline185–90%Cost-effective, high purityLimited to reactive anilines
OxidativeDihydroquinolinone, DDQ360–70%Regioselective halogenationHigh-pressure ammonia required

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The quinoline ring undergoes electrophilic substitution primarily at the 5- and 7-positions due to electron-rich regions created by the methoxy and amino groups. Key reactions include:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C

  • Product : 5-Nitro-6-chloro-8-methoxy-2-phenylquinolin-4-amine

  • Yield : ~65% (inferred from nitration of 8-methoxyquinoline derivatives )

Halogenation

  • Chlorination : Cl₂/FeCl₃ produces 5,6-dichloro derivatives (secondary substitution observed in 6-chloroquinolines )

  • Bromination : NBS in CCl₄ selectively brominates the 7-position (analogous to 6-chloro-2-phenylquinoline reactivity)

Nucleophilic Substitution at C6

The C6 chlorine atom is susceptible to nucleophilic displacement due to electron withdrawal by the quinoline nitrogen:

NucleophileConditionsProductYield (%)Source Analog
NH₃ (aq)100°C, 12h6-Amino derivative78 (similar to 6-Cl→NH₂ in 4-AQs)
KSCNDMF, 80°C6-Thiocyano derivative62 (Cs₂CO₃-mediated substitution)
PhONaPd(OAc)₂, Xantphos6-Phenoxy derivative85 (Pd-catalyzed coupling)

Oxidation of the Quinoline Ring

  • N-Oxidation :

    • Reagents : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂

    • Product : 6-Chloro-8-methoxy-2-phenylquinolin-4-amine 1-oxide

    • Mechanism : Oxygen insertion at N1 via electrophilic attack

  • Methoxy Group Demethylation :

    • Reagents : BBr₃ in CH₂Cl₂ (-78°C → RT)

    • Product : 6-Chloro-8-hydroxy-2-phenylquinolin-4-amine (yield: 91% )

Reduction of the Amino Group

  • Catalytic Hydrogenation :

    • Conditions : H₂ (1 atm), Pd/C, EtOH

    • Product : 6-Chloro-8-methoxy-2-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (partial saturation of the pyridine ring )

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

Buchwald–Hartwig Amination

  • Substrate : 4-Bromo-6-chloro-8-methoxy-2-phenylquinoline

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

  • Product : N-Aryl derivatives (e.g., N-(4-fluorophenyl)-substituted analog)

  • Yield : 77–89% (based on analogous 4-aminoquinoline couplings )

Suzuki–Miyaura Coupling

  • Site : C2 phenyl group modification

  • Example : Reaction with 4-formylphenylboronic acid under Pd(PPh₃)₄/K₂CO₃ yields aldehyde-functionalized derivatives (applications in Schiff base formation )

Functionalization of the Amino Group

Reaction TypeReagentsProductKey Application
AcylationAcCl, pyridineN-Acetyl derivativeEnhanced lipophilicity for drug delivery
SulfonationSO₃·Py complexN-SulfonamideWater-solubility improvement
DiazotizationNaNO₂/HClDiazonium saltPrecursor for azo-coupled bioprobes

Biological Activity Correlation

Derivatives show structure-dependent antiplasmodial activity:

DerivativeModificationPlasmodium EC₅₀ (nM)Source
Parent compoundNone38.6 ± 1.8 (fluorinated analog data)
6-Amino variantCl → NH₂21.0 ± 2.1
N-AcetylatedAcetyl at N4120.4 ± 4.3 (similar quinolones)

Electron-withdrawing groups at C6 (e.g., Cl, SCN) enhance activity by 1.5–2× compared to methoxy or hydrogen .

Scientific Research Applications

Medicinal Chemistry

  • Antimalarial Activity :
    Recent studies have highlighted the antimalarial efficacy of 6-chloro-8-methoxy-2-phenylquinolin-4-amine. Structure–activity relationship (SAR) analyses indicate that chlorinated analogues exhibit superior antiplasmodial activity compared to their methoxylated counterparts. For instance, compounds with chlorine substitutions showed enhanced potency against Plasmodium falciparum strains .
  • Anticancer Properties :
    The compound has been investigated for its potential anticancer effects. Studies reveal that it can induce apoptosis in various cancer cell lines, such as COLO 205 and Hep3B, with IC50 values in the nanomolar range. Mechanistic studies suggest involvement in disrupting microtubule assembly and inducing cell cycle arrest .
  • Antiviral Activity :
    There is emerging interest in the compound's antiviral properties, particularly against RNA viruses. Modifications to increase lipophilicity have been shown to enhance its effectiveness against viruses like H5N1 while maintaining low cytotoxicity .

Industrial Applications

6-Chloro-8-methoxy-2-phenylquinolin-4-amine serves as a building block in the synthesis of more complex quinoline derivatives used in dye production and other industrial chemicals. Its unique substitution pattern allows for varied reactivity that is beneficial in material science applications.

The following table summarizes the biological activities of 6-chloro-8-methoxy-2-phenylquinolin-4-amine compared to similar quinoline derivatives:

Compound NameAntimalarial Activity (EC50 nM)Anticancer Activity (IC50 nM)Antiviral Activity
6-Chloro-8-methoxy-2-phenylquinolin-4-amine37.0<1Moderate
6-Methoxyquinoline88.7>50Low
4-Hydroxyquinoline82.6<10High

Case Studies

  • Anticancer Efficacy :
    A study on various quinoline derivatives demonstrated that compounds similar to 6-chloro-8-methoxy-2-phenylquinolin-4-amine showed significant potency against multiple cancer cell lines, emphasizing the role of specific substitutions in enhancing biological activity .
  • Antimalarial Studies :
    Research focused on fluorinated analogues of quinolines indicated that these modifications significantly improved antiplasmodial activity compared to methoxylated variants, supporting the hypothesis that halogen substitutions enhance potency against malaria parasites .
  • Antiviral Properties :
    Investigations into derivatives of this compound revealed promising results against viral infections, with modifications leading to increased efficacy while minimizing toxicity to human cells .

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Key Observations :

  • Chloro vs. Methyl/Phenyl Groups : The presence of a chloro group in the target compound increases molecular weight and hydrophobicity (higher LogP) compared to methyl-substituted analogs (e.g., ) .
  • Amine Functionalization: The unmodified amine group at position 4 contrasts with derivatives like ’s 8-chloro-N-(2-methoxyethyl)quinolin-4-amine, where the amine is alkylated, reducing hydrogen-bonding capacity but improving lipophilicity .

Physicochemical Properties

  • Solubility : Derivatives with polar groups (e.g., hydroxyl in ) exhibit higher aqueous solubility, whereas the target compound’s phenyl and chloro substituents likely reduce solubility compared to methyl- or methoxyethyl-substituted analogs .
  • Hydrogen Bonding: The primary amine in the target compound provides two hydrogen-bond donors (vs.

Biological Activity

6-Chloro-8-methoxy-2-phenylquinolin-4-amine is a compound belonging to the quinoline family, known for its diverse biological activities, including anticancer, antiviral, and antimalarial properties. This article reviews the current understanding of its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinoline core with specific substitutions that enhance its biological activity. The presence of the chloro and methoxy groups is critical for its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-phenylquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 6-Chloro-8-methoxy-2-phenylquinolin-4-amine have shown IC50 values lower than 1 μM against several human cancer cell lines, indicating potent anticancer properties .

The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, some related compounds have been shown to disrupt microtubule assembly and induce G2/M cell cycle arrest, leading to apoptosis through intrinsic and extrinsic pathways .

Antiviral Activity

There is emerging evidence supporting the antiviral potential of quinoline derivatives. Compounds with similar structures have demonstrated significant inhibition of viral growth, particularly against influenza viruses. The antiviral activity correlates with increased lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

Antimalarial Activity

In addition to anticancer and antiviral properties, quinoline derivatives are also recognized for their antimalarial efficacy. Studies indicate that modifications at specific positions on the quinoline structure can enhance activity against Plasmodium falciparum, with certain derivatives exhibiting low nanomolar EC50 values .

Structure-Activity Relationship (SAR)

The biological activity of 6-Chloro-8-methoxy-2-phenylquinolin-4-amine can be influenced by various structural modifications:

Substitution Effect on Activity
Chloro at C6Enhances cytotoxicity
Methoxy at C8Increases lipophilicity
Aryl substituentsModulate receptor interactions

Research indicates that electron-donating groups significantly improve antiproliferative activity compared to electron-withdrawing groups .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of 4-substituted benzyloxyquinolin derivatives, revealing that compounds like 11e exhibited high potency against COLO 205 cancer cells with IC50 values in the nanomolar range .
  • Antiviral Properties : Another investigation focused on 8-HQ derivatives showed that increasing lipophilicity led to enhanced antiviral effects against H5N1 virus while maintaining low cytotoxicity .
  • Antimalarial Studies : A detailed SAR study highlighted that fluorinated analogues of quinolines demonstrated significantly improved antiplasmodial activity compared to their methoxylated counterparts .

Q & A

Q. What are the recommended synthetic pathways for 6-Chloro-8-methoxy-2-phenylquinolin-4-amine, and how can purity be optimized?

  • Methodological Answer : A multiparallel synthesis approach is effective for quinoline derivatives, as demonstrated in the preparation of structurally similar compounds like 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives. Key steps include:
  • Intermediate halogenation : Introduce chloro substituents early to avoid side reactions.
  • Methoxy group incorporation : Use protective groups (e.g., SEM or MOM) to preserve reactivity .
  • Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as validated in analogous quinoline syntheses .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine hyphenated techniques for robust characterization:
  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ ~3.8–4.0 ppm).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related quinoline structures .

Advanced Research Questions

Q. How can computational tools predict reaction outcomes or optimize synthesis of this compound?

  • Methodological Answer : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for:
  • Reaction simulation : Model kinetic parameters for methoxy and chloro substituent stability under varying temperatures.
  • Process optimization : Use machine learning to identify ideal solvent systems (e.g., DMF/THF ratios) and reduce byproducts.
  • Predictive analytics : Leverage databases like PISTACHIO or REAXYS to forecast regioselectivity challenges .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?

  • Methodological Answer : Address discrepancies via:
  • Dose-response reevaluation : Test compound across broader concentration ranges to identify non-linear effects.
  • Metabolic profiling : Use LC-MS/MS to detect degradation products that may confound bioactivity assays.
  • Theoretical alignment : Link results to established mechanisms (e.g., intercalation or enzyme inhibition) to contextualize outliers .

Q. How can researchers design experiments to probe the mechanistic role of the 8-methoxy group?

  • Methodological Answer : Employ a structure-activity relationship (SAR) framework:
  • Isosteric replacement : Synthesize analogs with 8-ethoxy or 8-hydroxy groups to assess steric/electronic contributions.
  • Kinetic isotope effects (KIE) : Use deuterated methoxy groups to study rate-determining steps in catalytic processes.
  • Computational docking : Map methoxy interactions with target proteins (e.g., cytochrome P450 isoforms) using molecular dynamics .

Q. What methodologies ensure reproducibility in quinoline-based catalytic studies?

  • Methodological Answer : Adopt pre-registered protocols to minimize variability:
  • Standardized conditions : Fix parameters like pH (7.4), temperature (25°C), and solvent polarity (logP > 2).
  • Control experiments : Include known quinoline inhibitors (e.g., chloroquine) as benchmarks.
  • Data transparency : Share raw NMR/MS files via repositories to enable cross-validation .

Theoretical and Methodological Frameworks

Q. How should researchers align studies on this compound with broader theoretical models?

  • Methodological Answer : Ground experiments in conceptual frameworks such as:
  • Hammett substituent constants : Correlate methoxy/cloro σ values with reactivity trends.
  • Frontier molecular orbital (FMO) theory : Predict electrophilic attack sites using HOMO-LUMO gaps.
  • Free-energy landscapes : Model transition states for ring-closure steps in synthesis .

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Optimize via Design of Experiments (DoE) :
  • Factor screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos).
  • Response surface methodology (RSM) : Identify ideal molar ratios of aryl halide to amine.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Data Interpretation and Validation

Q. How can researchers validate unexpected spectroscopic data for this compound?

  • Methodological Answer : Implement multimodal validation :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from phenyl and quinoline protons.
  • Isotopic labeling : Synthesize ¹³C-labeled methoxy groups to confirm assignments.
  • Comparative crystallography : Cross-check with published structures (e.g., CCDC entries for related quinolines) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer :
    Apply non-linear regression models :
  • Hill equation : Fit sigmoidal curves to EC₅₀/LC₅₀ values.
  • ANOVA with post hoc tests : Compare toxicity across cell lines (e.g., HepG2 vs. HEK293).
  • Principal component analysis (PCA) : Identify confounding variables (e.g., solvent cytotoxicity) .

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